Positional Isomerism: 5-Bromo vs. 6-Bromo Substitution Drives a 12-Fold Affinity Gap at α4β2 nAChR
The substitution position of the single bromine atom on the pyridine ring is the strongest driver of affinity differentiation within this compound class. The target compound, bearing a 6-bromo substitution (Compound 4a), exhibits a Ki of 13 nM at the α4β2 nAChR. Its direct regioisomer, bearing a 5-bromo substitution (Compound 5a), demonstrates a Ki of 1.07 nM. This represents a more than 12-fold difference in potency based solely on the halogen position [1].
| Evidence Dimension | Binding Affinity (Ki) at rat α4β2 nAChR |
|---|---|
| Target Compound Data | 13 nM (Compound 4a, 6-Br substitution) |
| Comparator Or Baseline | 1.07 nM (Compound 5a, 5-Br substitution) |
| Quantified Difference | ~12.1-fold lower affinity (higher Ki) for the 6-Br target compound compared to the 5-Br analog. |
| Conditions | Radioligand displacement assay using [3H]epibatidine on rat cortical membranes. |
Why This Matters
This evidence directly informs procurement for potency-critical pharmacological studies; the 1.07 nM affinity of the 5-bromo analog makes it the more 'drug-like' lead, while the 13 nM affinity of the 6-bromo target compound positions it as a distinct tool for mechanistic studies where intermediate affinity is desired.
- [1] Charton, Y., Guillonneau, C., Lockhart, B., Lestage, P., & Goldstein, S. (2008). Preparation and affinity profile of novel nicotinic ligands. Bioorganic & Medicinal Chemistry Letters, 18(6), 2188–2193. View Source
